![molecular formula C8H15NO6S B13896369 (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid: is a complex organic compound with a unique structure that includes a thiazolidine ring and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a thiazolidine derivative with a tetrahydroxybutyl compound under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve higher efficiency and yield. These methods are designed to optimize the reaction conditions and minimize the production of by-products.
化学反应分析
Types of Reactions
(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its multiple hydroxyl groups make it a candidate for studying carbohydrate metabolism and enzyme inhibition.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating metabolic disorders or as a precursor for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing its biological activity.
相似化合物的比较
Similar Compounds
Similar compounds to (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and polyhydroxy compounds. Examples include:
Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative with fewer hydroxyl groups.
Tetrahydroxybutyl derivatives: Compounds with similar hydroxyl group arrangements but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidine ring and multiple hydroxyl groups. This structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15NO6S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC 名称 |
(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7+/m0/s1 |
InChI 键 |
AGZXTDUDXXPCMJ-NEVCITSRSA-N |
手性 SMILES |
C1[C@H](N[C@H](S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |
规范 SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
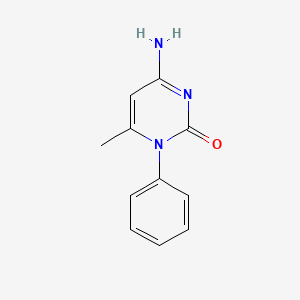
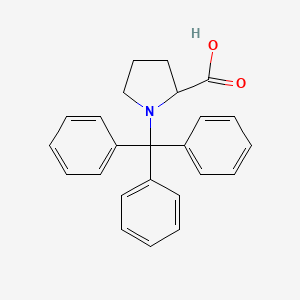
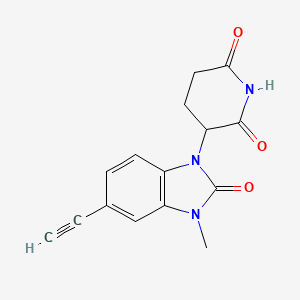

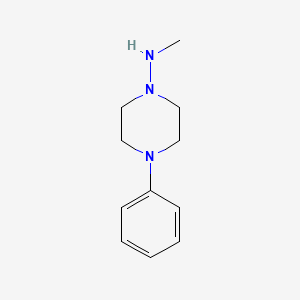
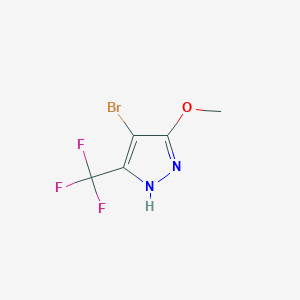
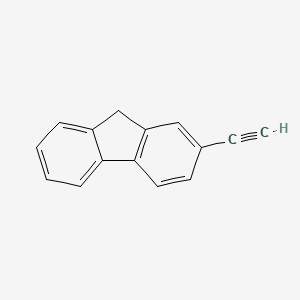
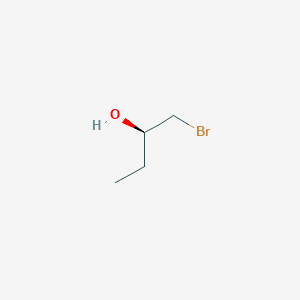
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)

![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
